5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms. The compound is characterized by the presence of bromine, iodine, and a trimethylsilyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
Uniqueness
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, including the pyrrolo[2,3-b]pyridine core and the presence of bromine, iodine, and trimethylsilyl groups. These characteristics make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-19(2,3)5-4-18-9-17-8-12(15)11-6-10(14)7-16-13(11)17/h6-8H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLCQLIPTCGRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrIN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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